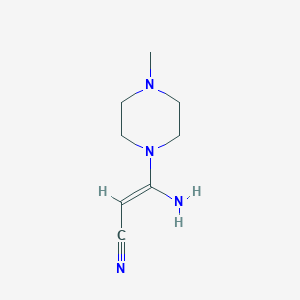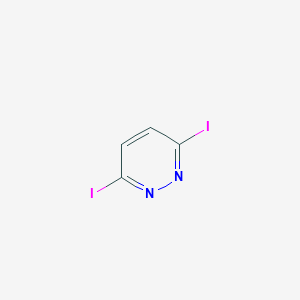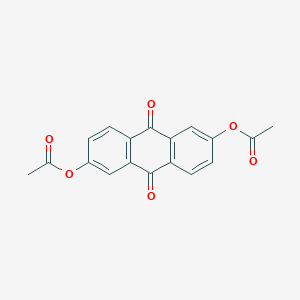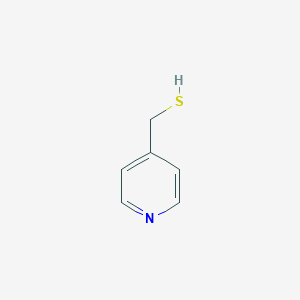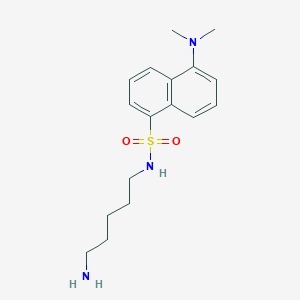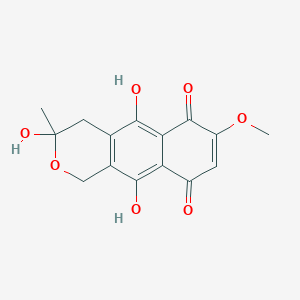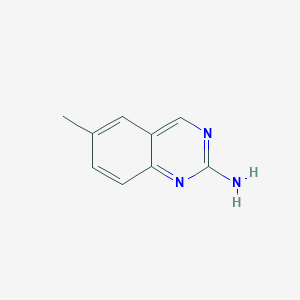
6-Methylquinazolin-2-amine
説明
6-Methylquinazolin-2-amine is a derivative of the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used as key structures in medicinal chemistry for drug development. The methyl group at the 6th position and the amine group at the 2nd position are indicative of potential modifications that can be made to the core structure to enhance its properties or biological activity.
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6-methylquinazolin-2-amine, can be achieved through various methods. One approach involves the use of 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes to synthesize tertiary amines, which could potentially be applied to the synthesis of 6-methylquinazolin-2-amine . Another method includes a one-pot multicomponent reaction (MCR), which is a more straightforward approach than conventional multistep organic reactions, allowing for the synthesis of new organic molecules, including tetrahydroquinazoline derivatives, in a single step . Additionally, direct amidation of 2-methylquinolines with amines catalyzed by copper has been described, which could be relevant for the synthesis of 6-methylquinazolin-2-amine .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of substituents like a methyl group and an amine group can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including functionalization and catalytic activities. For instance, biquinazoline-based primary amines have been synthesized and used for asymmetric catalysis, which could be extrapolated to the reactivity of 6-methylquinazolin-2-amine . Furthermore, the functionalization of the C-H bond, as seen in the synthesis of 2-phenylquinazolines, is a significant reaction that could be applicable to 6-methylquinazolin-2-amine for the introduction of additional functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylquinazolin-2-amine would be influenced by its molecular structure. The presence of the amine group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds. The methyl group can add lipophilicity to the molecule, potentially affecting its pharmacokinetic properties. The synthesis and characterization of similar compounds, such as 2-chloro-4-amino-6,7-dimethoxyquinazoline, provide insights into the methods used to determine these properties, such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Relevant Case Studies
While the provided papers do not mention specific case studies involving 6-methylquinazolin-2-amine, the synthesis and characterization of related quinazoline derivatives, as well as their biological activities, such as antibacterial properties, are indicative of the potential applications of 6-methylquinazolin-2-amine in medicinal chemistry and drug discovery . The elucidation of the stereochemistry of diastereoisomers of related compounds also highlights the importance of stereochemical considerations in the study of such molecules .
科学的研究の応用
Anticancer Research
6-Methylquinazolin-2-amine derivatives have shown significant promise in anticancer research. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound closely related to 6-Methylquinazolin-2-amine, has been identified as a potent apoptosis inducer and an effective anticancer agent, especially noted for its high blood-brain barrier penetration and efficacy in various cancer models (Sirisoma et al., 2009).
Biological Activities and Drug Synthesis
Several derivatives of 6-Methylquinazolin-2-amine have been explored for their diverse biological activities. For example, 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases, related to 6-Methylquinazolin-2-amine, have demonstrated significant analgesic, anti-inflammatory, and antihelmintic activities in various studies (Sahu et al., 2008).
Nucleophilic Substitution Reactions
The 6-Methylquinazolin-2-amine structure has also been utilized in the field of organic synthesis, particularly in nucleophilic substitution reactions. This is exemplified by studies involving 6-chlorosulfonylquinazoline-2,4-diones, which are synthesized from derivatives of 6-Methylquinazolin-2-amine, and further react with nucleophilic agents to produce a variety of sulfonic acids and their amides (Kuryazov et al., 2009).
Synthesis and Structure Studies
Additionally, 6-Methylquinazolin-2-amine derivatives have been the subject of synthesis and structure studies, leading to the development of new compounds with potential biological applications. An example is the synthesis of 2-[(E)-2-arylethenyl]-quinazolin-4(3H)-ones from 3- and 3,6-substituted 2-methylquinazolin-4(3H)-ones, which has implications for the development of new therapeutic agents (Harutyunyan et al., 2019).
将来の方向性
特性
IUPAC Name |
6-methylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBAZGAHVJGFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376432 | |
| Record name | 6-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinazolin-2-amine | |
CAS RN |
1687-52-1 | |
| Record name | 6-Methyl-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1687-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



